Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide
Description
Properties
Molecular Formula |
C14H25NO5S |
|---|---|
Molecular Weight |
319.42 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H25NO5S/c1-13(2,3)20-12(17)15-7-5-14(6-8-15)11(10-16)4-9-21(14,18)19/h11,16H,4-10H2,1-3H3 |
InChI Key |
VGQHCCLCCOUQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)CO |
Origin of Product |
United States |
Preparation Methods
Functionalization at the 4-Position: Introduction of Hydroxymethyl Group
The hydroxymethyl group at the 4-position is introduced via nucleophilic addition to an aldehyde or via alkylation strategies using aldehyde derivatives such as acetaldehyde or propionaldehyde.
Lithium diisopropylamide (LDA) mediated alkylation:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Deprotonation | Lithium diisopropylamide (LDA) in THF at -78°C for 30 min | Generation of enolate intermediate |
| Addition | Aldehyde (acetaldehyde or propionaldehyde) added at -78°C, stirred for 5-10 min | Formation of hydroxymethyl or hydroxyalkyl substituent |
| Work-up | Dilution with diethyl ether, quenching with saturated ammonium chloride, extraction | Isolation of hydroxymethyl-functionalized spirocyclic compound |
| Purification | Flash chromatography with 20-40% ethyl acetate/hexanes | Pure hydroxymethyl derivative obtained |
This method allows for selective introduction of the hydroxymethyl group with good regioselectivity and yields typically around 60-80%.
Oxidation of Sulfur to Sulfone (1,1-Dioxide)
The sulfur atom in the thia-azaspiro ring is oxidized to the sulfone state to form the 1,1-dioxide. Oxidation is typically achieved using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions.
| Oxidant | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| mCPBA | Dichloromethane or acetonitrile | 0°C to room temperature | 1-4 hours | Controlled oxidation to sulfone without overoxidation |
| H2O2 with catalyst | Acetic acid or similar | Ambient temperature | Several hours | Alternative green oxidation method |
The oxidation step is critical to achieve the sulfone functionality, which imparts the compound's characteristic chemical properties.
Alternative Synthetic Routes and Functional Group Modifications
Other synthetic variants include:
- Use of potassium tert-butylate in tert-butyl methyl ether at -78°C to introduce formyl groups or other substituents at the spirocyclic ring.
- Methylation of the spirocyclic ketone intermediate using lithium hexamethyldisilazide (LiHMDS) and iodomethane to introduce methyl substituents, which can be further transformed into hydroxymethyl groups.
These alternative routes provide flexibility in modifying the spirocyclic core and tailoring the compound's properties.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | tert-butyl 2-(methoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-8-carboxylate | LiOH in EtOH/THF/H2O, 90°C, 60 h | tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate | ~55-60 | Hydrolysis and esterification |
| 2 | tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate | LDA, aldehyde (acetaldehyde/propionaldehyde), -78°C | Hydroxymethyl spirocyclic derivative | 60-80 | Enolate alkylation |
| 3 | Hydroxymethyl spirocyclic derivative | mCPBA or H2O2 oxidation | Sulfone (1,1-dioxide) derivative | 70-85 | Sulfur oxidation |
| 4 | tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate | LiHMDS, iodomethane, 0-5°C | Methylated intermediate | ~55 | Optional methylation |
Research Findings and Analytical Data
- NMR Characterization: Proton NMR spectra confirm the introduction of hydroxymethyl groups by characteristic signals around 3.6-3.9 ppm (multiplets) and tert-butyl groups by singlets near 1.47 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights of intermediates and final sulfone product confirm successful synthesis.
- Purification: Flash chromatography using ethyl acetate/hexanes gradients is effective for isolating pure compounds at each step.
Chemical Reactions Analysis
Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide has been explored for its potential therapeutic effects. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics, which assess the compound's behavior in biological systems. These studies typically evaluate:
- Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
- Safety Profile : Toxicological assessments to determine any adverse effects associated with the compound.
Drug Development
The compound's structural uniqueness may lead to the development of new pharmaceutical agents targeting specific diseases. Its spirocyclic structure can be advantageous in designing drugs with enhanced efficacy and reduced side effects.
Material Science
Due to its distinctive chemical properties, this compound can be utilized in the synthesis of novel materials with specific functionalities. This includes applications in:
- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with improved mechanical properties.
- Nanotechnology : Its unique structure may facilitate the development of nanomaterials for applications in electronics or biomedicine.
A hypothetical study could involve synthesizing the compound and evaluating its effects on specific cancer cell lines to assess its potential as an anticancer agent. Parameters such as cell viability, apoptosis induction, and molecular pathway analysis would be critical components of such research.
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Physicochemical Properties
Biological Activity
Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide (CAS No. 1373028-67-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₂₅NO₅S
- Molecular Weight : 319.42 g/mol
- IUPAC Name : this compound
- CAS Number : 1373028-67-1
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies suggest that it may influence the fatty acid amide hydrolase (FAAH) pathway, which is critical in the modulation of pain and inflammation. FAAH inhibitors are known to enhance levels of endocannabinoids, which can alleviate pain and exert anti-inflammatory effects .
Antinociceptive Effects
Research has indicated that compounds similar to tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate can exhibit significant antinociceptive properties in animal models. These effects are mediated through the modulation of pain pathways in the central nervous system.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating the activity of various signaling pathways involved in inflammation .
Study on Pain Modulation
In a controlled study examining the effects of FAAH inhibitors, tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate was tested for its efficacy in reducing pain responses in rat models. The results indicated a significant reduction in pain sensitivity, suggesting its potential as a therapeutic agent for chronic pain management .
Cytotoxicity Assessment
A cytotoxicity assessment revealed that while the compound exhibits biological activity, it also requires careful evaluation to determine its safety profile. In vitro tests showed minimal cytotoxic effects at therapeutic concentrations, indicating a favorable safety margin for potential clinical applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
